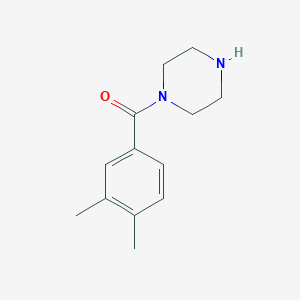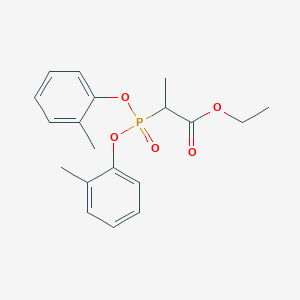![molecular formula C16H16F3N3O4S B14066258 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[45]dec-1-en-4-one is a complex organic compound that features a trifluoromethoxy group, a vinylsulfonyl group, and a triazaspirodecane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps, starting from readily available precursors. The vinylsulfonyl group can be introduced via nucleophilic substitution reactions, often using sulfonyl chlorides as starting materials .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The vinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazaspirodecane core can be reduced under specific conditions to yield different spirocyclic compounds.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinylsulfonyl group typically yields sulfone derivatives, while reduction of the triazaspirodecane core can produce various spirocyclic compounds.
科学的研究の応用
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties
作用機序
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the triazaspirodecane core.
Vinylsulfonyl benzene: Similar in structure but lacks the trifluoromethoxy group and triazaspirodecane core.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its combination of a trifluoromethoxy group, a vinylsulfonyl group, and a triazaspirodecane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
分子式 |
C16H16F3N3O4S |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
8-ethenylsulfonyl-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C16H16F3N3O4S/c1-2-27(24,25)22-9-7-15(8-10-22)14(23)20-13(21-15)11-3-5-12(6-4-11)26-16(17,18)19/h2-6H,1,7-10H2,(H,20,21,23) |
InChIキー |
DVEAYLLDASXSTI-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)
![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)

![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)






![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)

